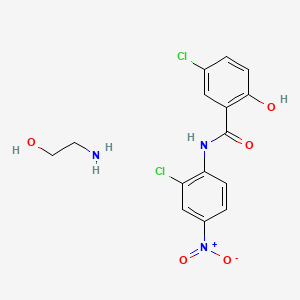

Niclosamida-olamina

Descripción general

Descripción

La sal de niclosamida con etanolamina es un derivado de la niclosamida, un agente antihelmíntico conocido que se utiliza principalmente para tratar infecciones por tenias. Este compuesto es particularmente efectivo contra los moluscos y se utiliza en varias formulaciones para controlar las poblaciones de caracoles, que son huéspedes intermediarios de la esquistosomiasis . La sal de niclosamida con etanolamina también se está explorando por su potencial en el tratamiento de otras enfermedades, como el cáncer y la fibrosis pulmonar idiopática .

Aplicaciones Científicas De Investigación

La sal de niclosamida con etanolamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: El compuesto se estudia por sus efectos en los procesos celulares y las vías de señalización.

Mecanismo De Acción

La sal de niclosamida con etanolamina ejerce sus efectos a través de múltiples mecanismos :

Inhibición de la absorción de glucosa: Bloquea la absorción de glucosa por los parásitos, lo que lleva al agotamiento de la energía.

Desacople de la fosforilación oxidativa: El compuesto interrumpe la cadena de transporte de electrones, impidiendo la síntesis de ATP.

Inducción de la autofagia: Estimula la autofagia, lo que lleva a la degradación de los componentes celulares.

Objetivos moleculares: Los principales objetivos incluyen enzimas involucradas en el metabolismo energético y vías de señalización como PI3K-mTORC1.

Análisis Bioquímico

Biochemical Properties

Clonitralid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Clonitralid has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

Clonitralid exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Clonitralid has been observed to impact the expression of genes involved in stress responses and metabolic regulation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Clonitralid involves its binding interactions with biomolecules. Clonitralid can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clonitralid change over time. The stability and degradation of Clonitralid can influence its long-term effects on cellular function. Studies have shown that Clonitralid remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to Clonitralid has been associated with changes in cellular function, including alterations in metabolic processes and stress responses .

Dosage Effects in Animal Models

The effects of Clonitralid vary with different dosages in animal models. At lower doses, Clonitralid may exhibit beneficial effects, such as controlling pest populations. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in the biological response .

Metabolic Pathways

Clonitralid is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt normal metabolic processes, resulting in altered energy production and utilization .

Transport and Distribution

Within cells and tissues, Clonitralid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the overall efficacy and toxicity of Clonitralid, as its distribution within the body determines its biological activity .

Subcellular Localization

The subcellular localization of Clonitralid plays a crucial role in its activity and function. Clonitralid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la sal de niclosamida con etanolamina implica la reacción de la niclosamida con monoetanolamina. El proceso normalmente incluye los siguientes pasos :

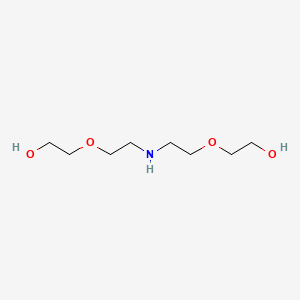

Reactivos: Niclosamida y monoetanolamina se mezclan en un solvente como metanol, etanol o una solución de metanol-agua.

Condiciones de reacción: La mezcla se calienta a un rango de temperatura de 50-64 ° C y se mantiene bajo reflujo durante 3-5 horas.

Aislamiento del producto: Después de la reacción, la mezcla se enfría a temperatura ambiente y el producto se aísla por filtración. El pastel de filtro se lava y se seca para obtener el producto final como un polvo cristalino amarillo.

Métodos de producción industrial: En entornos industriales, la producción de la sal de niclosamida con etanolamina sigue pasos similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de filtración eficientes para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: La sal de niclosamida con etanolamina se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto se puede reducir para formar derivados de amina.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de nitro, mientras que la reducción puede producir derivados de amina .

Comparación Con Compuestos Similares

La sal de niclosamida con etanolamina es única en comparación con otros compuestos similares debido a su acción multiobjetivo y su amplia gama de aplicaciones :

Propiedades

| /Bayluscide/ ... is an effective inhibitor of oxidative phosphorylation, but ... is highly selective. | |

Número CAS |

1420-04-8 |

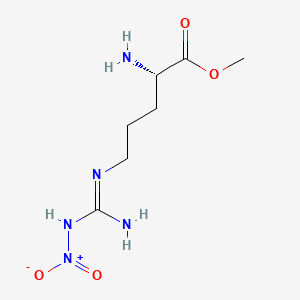

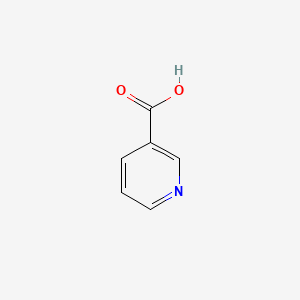

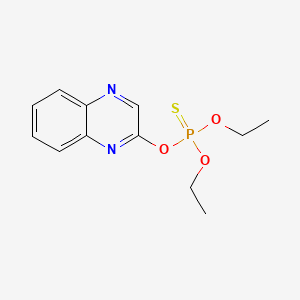

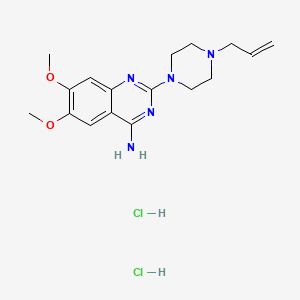

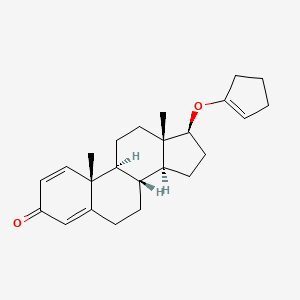

Fórmula molecular |

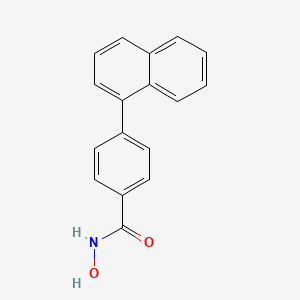

C15H15Cl2N3O5 |

Peso molecular |

388.2 g/mol |

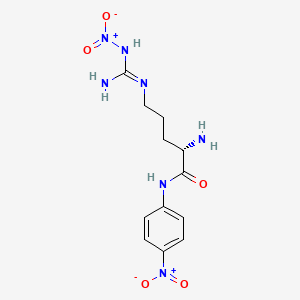

Nombre IUPAC |

4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate;2-hydroxyethylazanium |

InChI |

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 |

Clave InChI |

XYCDHXSQODHSLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].C(CO)[NH3+] |

Apariencia |

Solid powder |

Color/Form |

BRIGHT YELLOW, CRYSTALLINE |

melting_point |

421 to 446 °F (NTP, 1992) 216 °C |

| 1420-04-8 | |

Descripción física |

Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992) Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

50-65-7 (Parent) 141-43-5 (Parent) |

Vida útil |

ETHANOLAMINE SALT IS HIGHLY STABLE TO HEAT & IS HYDROLYZED ONLY BY HOT STRONG ACIDS & ALKALIES |

Solubilidad |

Insoluble (NTP, 1992) Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene. Water solubility = 0.1 g/L at 20 °C In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bayer 2353 Bayer 73 Bayluscide Clonitralide Fenasal Niclocide Niclosamide Niclosamide, 2-Aminoethanol (1:1) Phenasal Radewerm Trédémine Yomesan |

Presión de vapor |

0.00000008 [mmHg] <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of niclosamide ethanolamine salt (NES)?

A1: While the exact mechanism of action of NES as a molluscicide is not fully elucidated in the provided research, it is suggested to be a potent inhibitor of oxidative phosphorylation. [, , ] This inhibition disrupts energy production within the snails, ultimately leading to their death. []

Q2: Does NES exhibit any other biological activities beyond its molluscicidal effects?

A2: Yes, research indicates that NES demonstrates potential in other areas. Studies highlight its ability to reduce urinary albumin excretion in mice models of diabetic kidney disease, improve pathological injury in glomeruli and renal tubules, and provide a protective effect on the liver. [] Furthermore, it has shown promising results in alleviating idiopathic pulmonary fibrosis by modulating specific signaling pathways. []

Q3: What is the molecular formula and weight of NES?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of NES. To obtain this information, consult a chemical database or the compound's safety data sheet.

Q4: How does the formulation of NES impact its efficacy in different environments?

A4: Studies demonstrate that the formulation of NES significantly influences its efficacy in various settings. For instance, powder and granule formulations are more suitable for environments with unstable water levels, such as marshlands without water or with fluctuating water levels. [, ] Conversely, formulations like suspension concentrates and wettable powders exhibit superior performance in aquatic environments like ditches and channels. [, ]

Q5: What are some of the common formulations of NES used for snail control, and what are their advantages?

A5: Several NES formulations are employed for snail control, each with its own benefits:

- Dustable powder (DP): Offers ease of application but can be prone to drift. [, ]

- Powder-granule (PG): Combines the adsorption properties of powders with the penetrability of granules. []

- Granules (GR): Suitable for environments with or without water but might have lower initial efficacy compared to DP. [, ]

- Suspension concentrate (SC): Highly effective in aquatic settings and easier to apply than wettable powders. [, ]

- Wettable powder (WP): Effective in water, but dissolution and dispersion can be challenging. [, , ]

Q6: What strategies are being explored to improve the stability and delivery of NES?

A8: Researchers are actively investigating new approaches to enhance NES stability and delivery. One such method involves developing a self-microemulsifying drug delivery system (SMEDDS) for NES. [] This system demonstrates potential in improving the solubility and stability of NES, thereby enhancing its bioavailability and effectiveness. []

Q7: What are the typical methods used to evaluate the molluscicidal activity of NES in laboratory settings?

A9: Laboratory evaluations of NES efficacy often involve immersion tests. [, , , , , , , ] Researchers immerse Oncomelania hupensis snails in various concentrations of NES solutions for specific durations and subsequently assess mortality rates to determine the compound's potency. [, , , , , , , ]

Q8: How effective is NES in controlling snail populations in field settings, and what factors can influence its efficacy?

A10: Field trials have demonstrated the effectiveness of NES in controlling Oncomelania hupensis snail populations, with various formulations yielding varying levels of success. [, , , , , , , , , , , , , , , , , ] Factors influencing efficacy include:

- Snail habitat: NES formulations perform differently in various habitats (marshlands, ditches, rivers). [, , , , , , , , , , , ]

- Application method: Spraying, dusting, and immersion techniques each have varying efficacies. [, , , , , , , , ]

- Environmental factors: Temperature, water flow, and vegetation density can impact NES performance. []

- Snail resistance: While not yet prevalent, the potential for resistance development should be monitored. []

Q9: Has resistance to niclosamide been observed in Oncomelania hupensis populations?

A11: A study investigating the potential for niclosamide resistance in Oncomelania hupensis found no significant changes in the snails' sensitivity to niclosamide after over two decades of extensive use in China. [] This suggests that resistance has not yet become a significant issue. []

Q10: What are the advantages and disadvantages of using plant-based molluscicides like "Luo-wei" compared to NES?

A10: "Luo-wei" offers potential advantages:

- Biodegradability: Being plant-derived, it may pose fewer environmental risks than synthetic molluscicides. [, ]

Q11: What analytical techniques are commonly used to study NES and its effects?

A11: Researchers utilize a variety of analytical techniques to investigate NES:

- High-performance liquid chromatography (HPLC): This method is crucial for determining NES concentration, degradation dynamics in water, and evaluating the stability of different formulations. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for studying the controlled release of NES from drug delivery systems. []

- Scanning electron microscopy (SEM): SEM helps visualize the morphology and surface characteristics of materials used in NES delivery systems, offering insights into their effectiveness. []

- X-ray photoelectron spectroscopy (XPS): XPS aids in analyzing the elemental composition and chemical states of NES incorporated into delivery systems, providing information on its loading and interactions. []

Q12: How long has NES been used for snail control, and what are some notable milestones in its research and application?

A16: NES has been employed for snail control for several decades in China. [] Key milestones include:

- Early adoption: Recognition of NES as a potent molluscicide and its widespread adoption for schistosomiasis control. []

- Formulation advancements: Development of various NES formulations (wettable powders, granules, suspension concentrates) to improve application and efficacy in diverse environments. [, , , , , , , ]

- Exploration of novel applications: Research exploring the use of NES in drug delivery systems, potentially enhancing its stability and bioavailability for expanded therapeutic applications. []

Q13: What are some examples of cross-disciplinary research involving NES?

A13: The research on NES demonstrates clear interdisciplinary connections:

- Chemistry and Parasitology: Development and optimization of various NES formulations, combining chemical expertise with parasitological knowledge to enhance snail control strategies. [, , , , , , , ]

- Material Science and Drug Delivery: Exploration of novel NES delivery systems, leveraging material science principles to improve its solubility, stability, and targeted delivery for broader therapeutic applications. []

- Environmental Science and Toxicology: Evaluating the ecological impact of NES use, integrating environmental science with toxicological studies to assess and mitigate potential risks to non-target organisms. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.